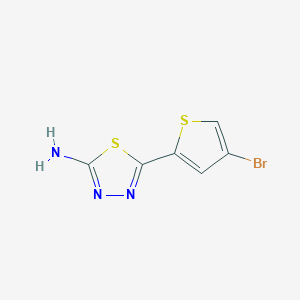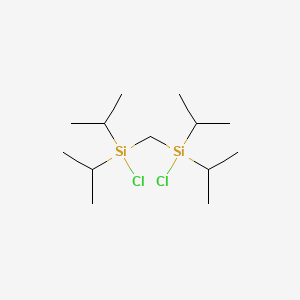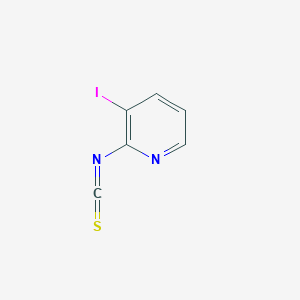
2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone: is an organic compound with the molecular formula C9H8Br2O2 It is a brominated derivative of acetophenone and is characterized by the presence of two bromine atoms and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 1-(3-methoxyphenyl)ethanone: One common method involves the bromination of 1-(3-methoxyphenyl)ethanone using bromine in chloroform as a solvent.
Fries Rearrangement: Another method involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride at temperatures between 120-140°C.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The carbonyl group in the compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Bromination: Bromine in chloroform at room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Major Products:
Substitution Reactions: Formation of substituted derivatives depending on the nucleophile used.
Reduction Reactions: Formation of 1-(3-bromo-2-methoxyphenyl)ethanol.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Alcohols: The compound is used as a precursor for the synthesis of chiral alcohols, which are important intermediates in the production of pharmaceuticals.
Biology and Medicine:
Precursor for Lusutrombopag: The compound is a key precursor for the synthesis of lusutrombopag, a drug used to treat thrombocytopenia in patients with chronic liver disease.
Industry:
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone is primarily related to its chemical reactivity. The bromine atoms and the carbonyl group make it a versatile intermediate in various chemical reactions. In biocatalytic processes, the compound undergoes enzymatic reduction to form chiral alcohols, which can then be used in the synthesis of pharmaceuticals .
Comparison with Similar Compounds
1-(3-Bromo-2-methoxyphenyl)ethanone: This compound is similar but lacks the second bromine atom.
2-Bromo-1-(4-methoxyphenyl)ethanone: This compound has the methoxy group in a different position on the benzene ring.
Uniqueness:
Dual Bromination: The presence of two bromine atoms in 2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone makes it more reactive in substitution reactions compared to its mono-brominated counterparts.
Position of Substituents: The specific positions of the bromine and methoxy groups on the benzene ring influence the compound’s reactivity and its suitability for different synthetic applications.
Properties
Molecular Formula |
C9H8Br2O2 |
|---|---|
Molecular Weight |
307.97 g/mol |
IUPAC Name |
2-bromo-1-(3-bromo-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9-6(8(12)5-10)3-2-4-7(9)11/h2-4H,5H2,1H3 |
InChI Key |
ULVMRADSGWRXQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Br)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


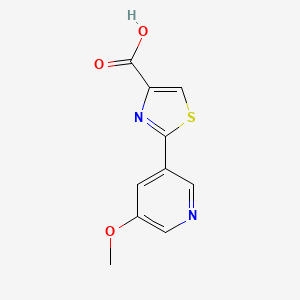

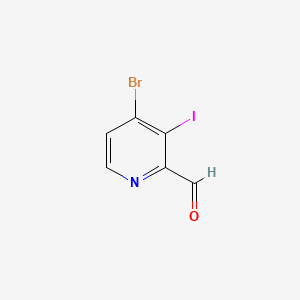
![(R)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13686098.png)
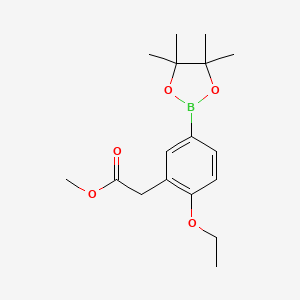
![Bis[4-(trifluoromethyl)benzoyl] peroxide](/img/structure/B13686106.png)
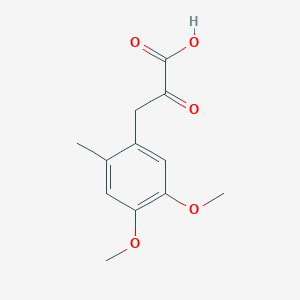
![2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13686126.png)

![Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate](/img/structure/B13686139.png)
![5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13686144.png)
